molecular formula C15H15N5O B14686518 4-(benzimidazol-1-ylmethylamino)benzohydrazide CAS No. 36837-45-3

4-(benzimidazol-1-ylmethylamino)benzohydrazide

Cat. No.: B14686518
CAS No.: 36837-45-3
M. Wt: 281.31 g/mol
InChI Key: GQURSSJLUKANDK-UHFFFAOYSA-N
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Description

4-(Benzimidazol-1-ylmethylamino)benzohydrazide is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic compounds characterized by a benzene ring fused to an imidazole ring. These compounds have shown significant biological and pharmacological activities, making them valuable in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzimidazol-1-ylmethylamino)benzohydrazide typically involves the condensation of an appropriately substituted diaminobenzene with 2-[4-(1,2,4-oxadiazol-5-on-3-yl)phenylamino]acetic acid, followed by hydrogenation . The reaction conditions often include the use of strong dehydrating agents such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, and the process may involve heating at temperatures ranging from 140°C to 220°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The process may also involve additional purification steps to ensure the compound’s quality and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzimidazol-1-ylmethylamino)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .

Scientific Research Applications

4-(Benzimidazol-1-ylmethylamino)benzohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of various enzymes, making it valuable in studying biological pathways and mechanisms.

    Medicine: Due to its pharmacological properties, it is explored for potential therapeutic uses, including anticancer, antimicrobial, and antiviral applications.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 4-(benzimidazol-1-ylmethylamino)benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can disrupt various biological pathways, leading to the compound’s observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(benzimidazol-1-ylmethylamino)benzohydrazide include other benzimidazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which allows it to interact with a broader range of molecular targets. This versatility makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry and drug development .

Properties

CAS No.

36837-45-3

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

4-(benzimidazol-1-ylmethylamino)benzohydrazide

InChI

InChI=1S/C15H15N5O/c16-19-15(21)11-5-7-12(8-6-11)17-9-20-10-18-13-3-1-2-4-14(13)20/h1-8,10,17H,9,16H2,(H,19,21)

InChI Key

GQURSSJLUKANDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CNC3=CC=C(C=C3)C(=O)NN

Origin of Product

United States

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